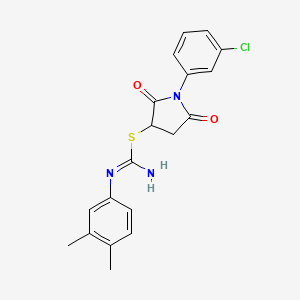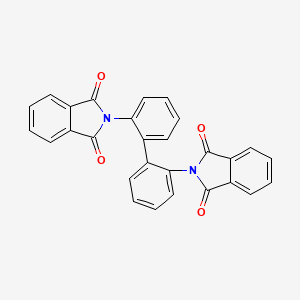![molecular formula C15H14FN3O3 B11559986 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B11559986.png)
3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide is a synthetic organic compound It is characterized by the presence of a fluorine atom, a furan ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the hydrazone: The initial step involves the reaction of 5-methylfuran-2-carbaldehyde with hydrazine to form the corresponding hydrazone.
Coupling with benzoyl chloride: The hydrazone is then reacted with 3-fluorobenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding hydrazine derivative.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of the fluorine atom in 3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H14FN3O3 |
|---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14FN3O3/c1-10-5-6-13(22-10)8-18-19-14(20)9-17-15(21)11-3-2-4-12(16)7-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-8+ |
InChI Key |
RDLKEMSVDUDFTC-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11559907.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559909.png)
![N'-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11559911.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11559914.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559916.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559920.png)
![2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11559926.png)

![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559930.png)

![N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11559933.png)
![N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11559955.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11559956.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11559968.png)
